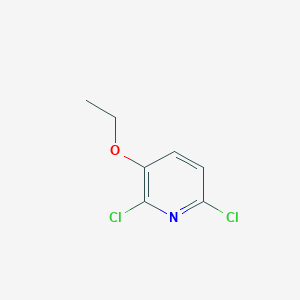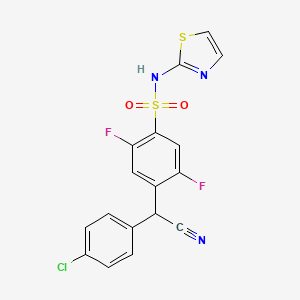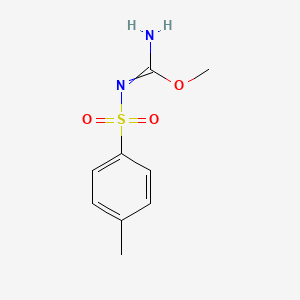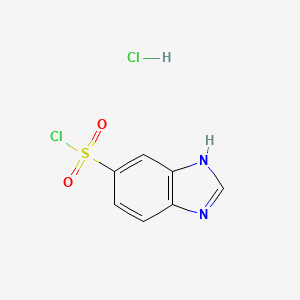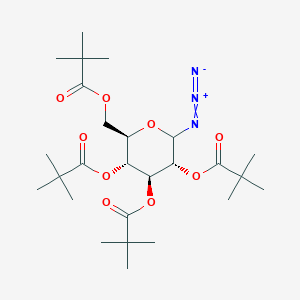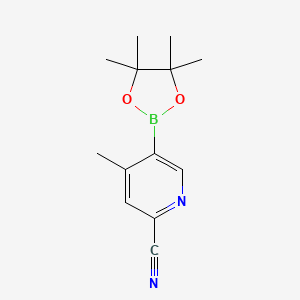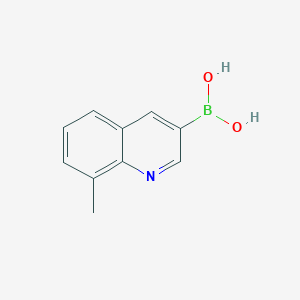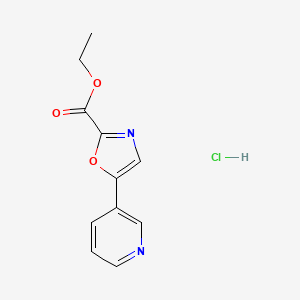
5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O3.ClH/c1-2-15-11(14)10-13-7-9(16-10)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H . This indicates the presence of an oxazole ring attached to a pyridine ring, with an ethyl ester group and a hydrochloride moiety.Physical And Chemical Properties Analysis
This compound is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis Methodologies
One study describes a convenient synthesis approach for 5-substituted oxazole-4-carboxylic acid ethyl esters, highlighting a method applicable to derivatives of various carboxylic acids. This technique underscores the compound's role as a versatile intermediate in organic synthesis (Tormyshev et al., 2006).
Antimicrobial Applications
Research into antimicrobial agents has led to the synthesis and bioevaluation of pyrrole derivatives containing 1,3-oxazole fragments. These compounds exhibit significant anti-staphylococcus and antifungal activities, showcasing the potential of 5-Pyridin-3-yl derivatives as foundations for developing new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2020).
Pharmacological Activities
Another study explores the antimicrobial activity of N-Aryl-4-(cyano/alkoxycarbonyl)-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives. Some of these derivatives exhibited moderate antimicrobial activity, further emphasizing the compound's utility in pharmacological research (Komsani et al., 2015).
Anti-Inflammation and Antimalarial Profile
A novel 1,2,4-triazole intermediate, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, was prepared and screened for biological activities. This compound showed potent anti-inflammation activity in vitro and significant antimalarial activity, highlighting its potential as a low molecular intermediate for hybrid drug synthesis (Eya’ane Meva et al., 2021).
properties
IUPAC Name |
ethyl 5-pyridin-3-yl-1,3-oxazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3.ClH/c1-2-15-11(14)10-13-7-9(16-10)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGUVMFHTGJCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride | |
CAS RN |
1414958-95-4 | |
| Record name | 2-Oxazolecarboxylic acid, 5-(3-pyridinyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)
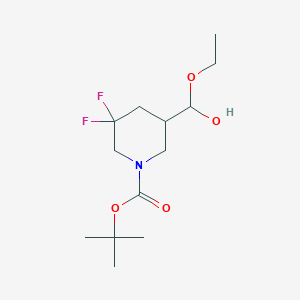
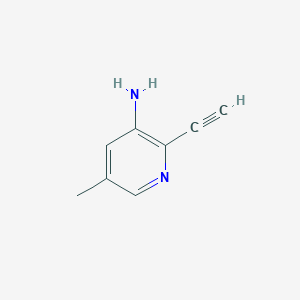
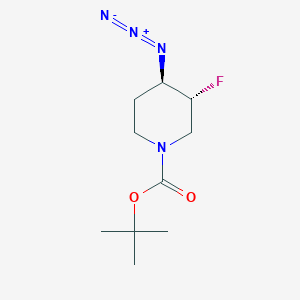
![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)
![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)
